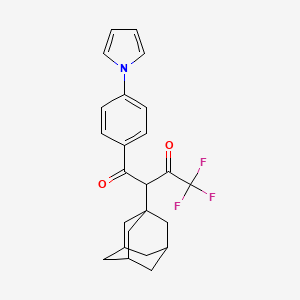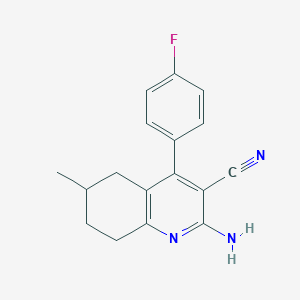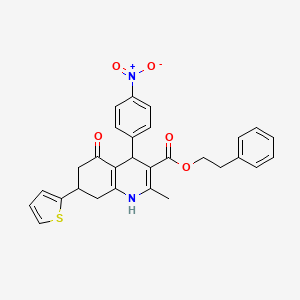
2-Adamantan-1-yl-4,4,4-trifluoro-1-(4-pyrrol-1-yl-phenyl)-butane-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(ADAMANTAN-1-YL)-4,4,4-TRIFLUORO-1-[4-(1H-PYRROL-1-YL)PHENYL]BUTANE-1,3-DIONE is a complex organic compound that features a unique combination of adamantane, trifluoromethyl, and pyrrole groups
Vorbereitungsmethoden
The synthesis of 2-(ADAMANTAN-1-YL)-4,4,4-TRIFLUORO-1-[4-(1H-PYRROL-1-YL)PHENYL]BUTANE-1,3-DIONE involves multiple steps, starting with the preparation of key intermediates. One common synthetic route includes the following steps:
Formation of Adamantane Derivative: The adamantane moiety is introduced through a Friedel-Crafts alkylation reaction, where adamantane is reacted with an appropriate alkyl halide in the presence of a Lewis acid catalyst.
Introduction of Trifluoromethyl Group: The trifluoromethyl group is typically introduced via a nucleophilic substitution reaction using trifluoromethyl iodide or trifluoromethyl sulfonate.
Formation of Pyrrole Derivative: The pyrrole ring is synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound is cyclized in the presence of an acid catalyst.
Coupling Reactions: The final step involves coupling the adamantane, trifluoromethyl, and pyrrole derivatives through a series of condensation and substitution reactions to form the target compound.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of microwave-assisted synthesis and continuous flow reactors .
Analyse Chemischer Reaktionen
2-(ADAMANTAN-1-YL)-4,4,4-TRIFLUORO-1-[4-(1H-PYRROL-1-YL)PHENYL]BUTANE-1,3-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the carbonyl groups to alcohols.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, forming new derivatives.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form larger, more complex molecules.
Common reagents and conditions used in these reactions include strong acids or bases, transition metal catalysts, and various solvents such as dichloromethane or ethanol .
Wissenschaftliche Forschungsanwendungen
2-(ADAMANTAN-1-YL)-4,4,4-TRIFLUORO-1-[4-(1H-PYRROL-1-YL)PHENYL]BUTANE-1,3-DIONE has a wide range of scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of antiviral, anticancer, and anti-inflammatory agents.
Materials Science: Its rigid adamantane core and trifluoromethyl group contribute to high thermal stability and hydrophobicity, making it useful in the development of advanced materials such as polymers and coatings.
Organic Synthesis: The compound serves as a versatile building block for the synthesis of more complex molecules, enabling the exploration of new chemical reactions and pathways.
Biological Studies: Its interactions with biological macromolecules can be studied to understand its potential as a biochemical probe or therapeutic agent
Wirkmechanismus
The mechanism of action of 2-(ADAMANTAN-1-YL)-4,4,4-TRIFLUORO-1-[4-(1H-PYRROL-1-YL)PHENYL]BUTANE-1,3-DIONE involves its interaction with specific molecular targets and pathways. The adamantane moiety is known to interact with viral ion channels, while the trifluoromethyl group can enhance binding affinity to target proteins. The pyrrole ring may participate in hydrogen bonding and π-π interactions with biological molecules. These combined interactions can lead to inhibition of viral replication, modulation of enzyme activity, or disruption of cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-(ADAMANTAN-1-YL)-4,4,4-TRIFLUORO-1-[4-(1H-PYRROL-1-YL)PHENYL]BUTANE-1,3-DIONE include:
2-(ADAMANTAN-1-YL)-5-ARYL-1,3,4-OXADIAZOLES: These compounds share the adamantane core and exhibit similar biological activities, particularly in antiviral and anticancer research.
2-(ADAMANTAN-1-YL)-5-ARYLTETRAZOLES: These derivatives also feature the adamantane moiety and are studied for their potential as anti-inflammatory and antimicrobial agents.
1-(4-(1H-PYRROL-1-YL)PHENYL)-1H-PYRROLE DERIVATIVES: These compounds contain the pyrrole ring and are explored for their applications in organic electronics and materials science
Eigenschaften
Molekularformel |
C24H24F3NO2 |
|---|---|
Molekulargewicht |
415.4 g/mol |
IUPAC-Name |
2-(1-adamantyl)-4,4,4-trifluoro-1-(4-pyrrol-1-ylphenyl)butane-1,3-dione |
InChI |
InChI=1S/C24H24F3NO2/c25-24(26,27)22(30)20(23-12-15-9-16(13-23)11-17(10-15)14-23)21(29)18-3-5-19(6-4-18)28-7-1-2-8-28/h1-8,15-17,20H,9-14H2 |
InChI-Schlüssel |
RBLRFWJHRWQNQJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CC3CC1CC(C2)(C3)C(C(=O)C4=CC=C(C=C4)N5C=CC=C5)C(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[[2-methyl-5-(3-methyl-4-oxophthalazin-1-yl)phenyl]methyl]furan-2-carboxamide](/img/structure/B11078974.png)
![Benzenesulfonamide, N-[1-(4-hydroxy-2-methylphenylamino)ethylidene]-4-methyl-](/img/structure/B11078989.png)
![methyl 2-({[2-(4-chlorophenyl)-1,3-dioxo-2,3-dihydro-1H-inden-2-yl]acetyl}amino)benzoate](/img/structure/B11078997.png)
![4-chloro-N-[2-(cyclohex-1-en-1-yl)ethyl]-6-(morpholin-4-yl)-1,3,5-triazin-2-amine](/img/structure/B11079010.png)
![5-methoxy-2-(6'-methoxy-1',3',4',9a'-tetrahydrospiro[cyclohexane-1,9'-xanthen]-4a'(2'H)-yl)phenyl 2,1,3-benzothiadiazole-4-sulfonate](/img/structure/B11079012.png)
![3,5-Dimethyl 4-[4-(methylsulfanyl)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11079018.png)

![4-amino-N-(3-methyl-1,2-oxazol-5-yl)-2-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazole-5-carboxamide](/img/structure/B11079027.png)
![N-benzyl-5,7-dimethyl-6-oxo-4,5,6,7-tetrahydro-4aH-imidazo[4,5-e][1,2,4]triazine-4a-carboxamide](/img/structure/B11079032.png)

![2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]acetamide](/img/structure/B11079040.png)

![(2Z)-N-(4-methoxyphenyl)-4-oxo-3-{2-[(pentachlorophenyl)amino]ethyl}-2-(phenylimino)-1,3-thiazinane-6-carboxamide](/img/structure/B11079057.png)
![N-{2-[(2,4-dimethylphenyl)carbamoyl]phenyl}-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide](/img/structure/B11079061.png)
